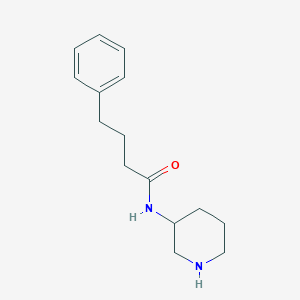
(5-Chloro-2,4-dimethoxyphenyl)-thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chloro-2,4-diméthoxyphényl)-thiourée est un composé organique caractérisé par la présence d'un groupe thiourée lié à un cycle phényle chloré et diméthoxylé.
Méthodes De Préparation
Voies synthétiques et conditions réactionnelles : La synthèse de la (5-Chloro-2,4-diméthoxyphényl)-thiourée implique généralement la réaction de la 5-chloro-2,4-diméthoxyaniline avec des dérivés de thiocyanate en milieu acide. Une méthode courante inclut:
Étape 1 : Dissoudre la 5-chloro-2,4-diméthoxyaniline dans un solvant approprié tel que l'éthanol.
Étape 2 : Ajouter une source de thiocyanate, comme le thiocyanate d'ammonium, à la solution.
Étape 3 : Acidifier le mélange avec de l'acide chlorhydrique pour faciliter la formation du dérivé thiourée.
Étape 4 : Isoler le produit par filtration et recristallisation.
Méthodes de production industrielle : La production industrielle peut impliquer des étapes similaires mais à plus grande échelle, avec des optimisations pour le rendement et la pureté. Des réacteurs à écoulement continu et des systèmes automatisés peuvent être utilisés pour améliorer l'efficacité et la capacité de production.
Types de réactions :
Oxydation : (5-Chloro-2,4-diméthoxyphényl)-thiourée peut subir des réactions d'oxydation, formant généralement des dérivés sulfonyle.
Réduction : Les réactions de réduction peuvent convertir le groupe thiourée en amines correspondantes.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier aux positions chloro et méthoxy.
Réactifs et conditions communs :
Oxydation : Peroxyde d'hydrogène ou permanganate de potassium en milieu acide.
Réduction : Borohydrure de sodium ou hydrure d'aluminium et de lithium dans des solvants anhydres.
Substitution : Des nucléophiles tels que des amines ou des thiols en présence d'une base comme l'hydroxyde de sodium.
Principaux produits :
Oxydation : Dérivés sulfonyle.
Réduction : Amines.
Substitution : Différents dérivés phényles substitués selon le nucléophile utilisé.
Chimie :
Catalyse : Utilisé comme ligand en chimie de coordination pour la catalyse.
Science des matériaux : Incorporé dans des polymères pour améliorer les propriétés thermiques et mécaniques.
Biologie :
Inhibition enzymatique : Agit comme un inhibiteur pour certaines enzymes, ce qui le rend utile dans les études biochimiques.
Médecine :
Agents antimicrobiens : Utilisation potentielle comme échafaudage pour développer des médicaments antimicrobiens.
Recherche anticancéreuse : Investigated for its cytotoxic properties against cancer cell lines.
Industrie :
Agriculture : Utilisé dans la synthèse d'agrochimiques.
Colorants et pigments : Précurseur de la synthèse de divers colorants.
5. Mécanisme d'action
Le mécanisme par lequel la (5-Chloro-2,4-diméthoxyphényl)-thiourée exerce ses effets implique souvent une interaction avec des macromolécules biologiques. Le groupe thiourée peut former des liaisons hydrogène et interagir avec les sites actifs des enzymes, conduisant à une inhibition. Le cycle phényle chloré améliore la lipophilie, facilitant la perméabilité membranaire et l'interaction avec les cibles intracellulaires.
Composés similaires :
(5-Chloro-2,4-diméthoxyphényl)-urée : Structure similaire mais sans l'atome de soufre, affectant sa réactivité et son activité biologique.
(5-Chloro-2,4-diméthoxyphényl)-thiocarbamide : Similaire mais avec des substituants différents sur le groupe thiourée.
Unicité : (5-Chloro-2,4-diméthoxyphényl)-thiourée est unique en raison de son motif de substitution spécifique, qui influence sa réactivité chimique et ses interactions biologiques. La présence de groupes chloro et méthoxy à la fois fournit un équilibre entre les effets attracteurs et donneurs d'électrons, le rendant polyvalent dans diverses réactions chimiques et applications.
Mécanisme D'action
The mechanism by which (5-Chloro-2,4-dimethoxyphenyl)-thiourea exerts its effects often involves interaction with biological macromolecules. The thiourea group can form hydrogen bonds and interact with active sites of enzymes, leading to inhibition. The chlorinated phenyl ring enhances lipophilicity, facilitating membrane permeability and interaction with intracellular targets.
Comparaison Avec Des Composés Similaires
(5-Chloro-2,4-dimethoxyphenyl)-urea: Similar structure but lacks the sulfur atom, affecting its reactivity and biological activity.
(5-Chloro-2,4-dimethoxyphenyl)-thiocarbamide: Similar but with different substituents on the thiourea group.
Uniqueness: (5-Chloro-2,4-dimethoxyphenyl)-thiourea is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. The presence of both chloro and methoxy groups provides a balance of electron-withdrawing and electron-donating effects, making it versatile in various chemical reactions and applications.
Propriétés
Formule moléculaire |
C9H11ClN2O2S |
|---|---|
Poids moléculaire |
246.71 g/mol |
Nom IUPAC |
(5-chloro-2,4-dimethoxyphenyl)thiourea |
InChI |
InChI=1S/C9H11ClN2O2S/c1-13-7-4-8(14-2)6(3-5(7)10)12-9(11)15/h3-4H,1-2H3,(H3,11,12,15) |
Clé InChI |
YDLDCSXJYWPYAZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1NC(=S)N)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(3,5-dimethylphenyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B12119185.png)

![N,N-diethyl-3-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}benzene-1-sulfonamide](/img/structure/B12119192.png)






![2-amino-1-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12119239.png)
![6-(1,3-dioxoisoindolin-2-yl)-N-(2-methoxydibenzo[b,d]furan-3-yl)hexanamide](/img/structure/B12119246.png)
![Ethyl 1-[3-(2,4-dimethylphenoxy)-2-hydroxypropyl]piperidine-4-carboxylate](/img/structure/B12119247.png)

![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12119256.png)
